molecular formula C11H16N4O B1443193 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine CAS No. 1258650-17-7

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine

Cat. No.: B1443193
CAS No.: 1258650-17-7
M. Wt: 220.27 g/mol
InChI Key: ICORGBQIQCSEBP-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine is a chemical compound with the molecular formula C11H16N4O. It is a morpholine derivative that contains a pyrido[4,3-d]pyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine typically involves the reaction of morpholine with pyrido[4,3-d]pyrimidin-4-yl derivatives under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where morpholine acts as the nucleophile and the pyrido[4,3-d]pyrimidin-4-yl derivative serves as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can serve as a probe to investigate biological pathways and processes.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may make it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Pyrido[4,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Morpholine derivatives: Other morpholine derivatives with different substituents can also be compared to highlight the uniqueness of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine.

Uniqueness: this compound is unique due to its specific combination of the pyrido[4,3-d]pyrimidin-4-yl group and the morpholine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICORGBQIQCSEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178664
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-17-7
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 2
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 3
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 4
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 6
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine

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